

# TIC10 (ONC201) in Combination with Radiation Therapy: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: TIC10

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This guide provides a comprehensive comparison of the preclinical performance of **TIC10** (also known as ONC201), a small molecule antagonist of the Dopamine Receptor D2/3, in combination with radiation therapy for the treatment of glioblastoma (GBM). Its efficacy is evaluated against other emerging strategies, namely the inhibition of Ataxia-Telangiectasia Mutated (ATM) and Poly (ADP-ribose) polymerase (PARP) in similar preclinical settings. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

## Executive Summary

The combination of targeted molecular agents with radiation therapy represents a promising frontier in cancer treatment, aiming to enhance the cytotoxic effects of radiation on tumor cells while minimizing damage to healthy tissue. **TIC10**, an orally available small molecule, has demonstrated synergistic anti-tumor effects with radiation in preclinical models of glioblastoma. This guide presents a detailed analysis of the available preclinical data for the **TIC10**-radiation combination and compares it with two other notable radiosensitizing strategies: ATM inhibition (using AZD1390 and KU-60019) and PARP inhibition. The objective is to provide a clear, data-driven overview to inform future research and development in this critical area.

## Data Presentation: Comparative Efficacy of Radiosensitizing Agents in Glioblastoma Mouse

## Models

The following tables summarize the key quantitative findings from preclinical studies investigating the combination of **TIC10**, ATM inhibitors, and PARP inhibitors with radiation therapy in orthotopic glioblastoma mouse models.

Treatment Group	Median Survival (days)	Increase in Median Survival vs. Control	Increase in Median Survival vs. Radiation Alone	Study Reference
TIC10 (ONC201) + Radiation				
Control (Saline)	34	-	-	[1]
ONC201 Alone	60.5	26.5	-	[1]
Radiation Alone (10 Gy)	100	66	-	[1]
ONC201 + Radiation	Not Reached (Significant Prolongation)	Significant Prolongation	Significant Prolongation	[1]
ATM Inhibitor (AZD1390) + Radiation				
Control (Vehicle)	Not Reported	-	-	[2]
AZD1390 Alone	Not Reported	-	-	[2]
Radiation Alone	~35	-	-	[2]
AZD1390 + Radiation	~65	Significant Increase	~30	[2]
ATM Inhibitor (KU-60019) + Radiation				
Control (No Treatment)	35	-	-	[3]
KU-60019 Alone	38	3	-	[3]

Radiation Alone (3 x 3 Gy)	38	3	-	[3]
KU-60019 + Radiation	60	25	22	[3]

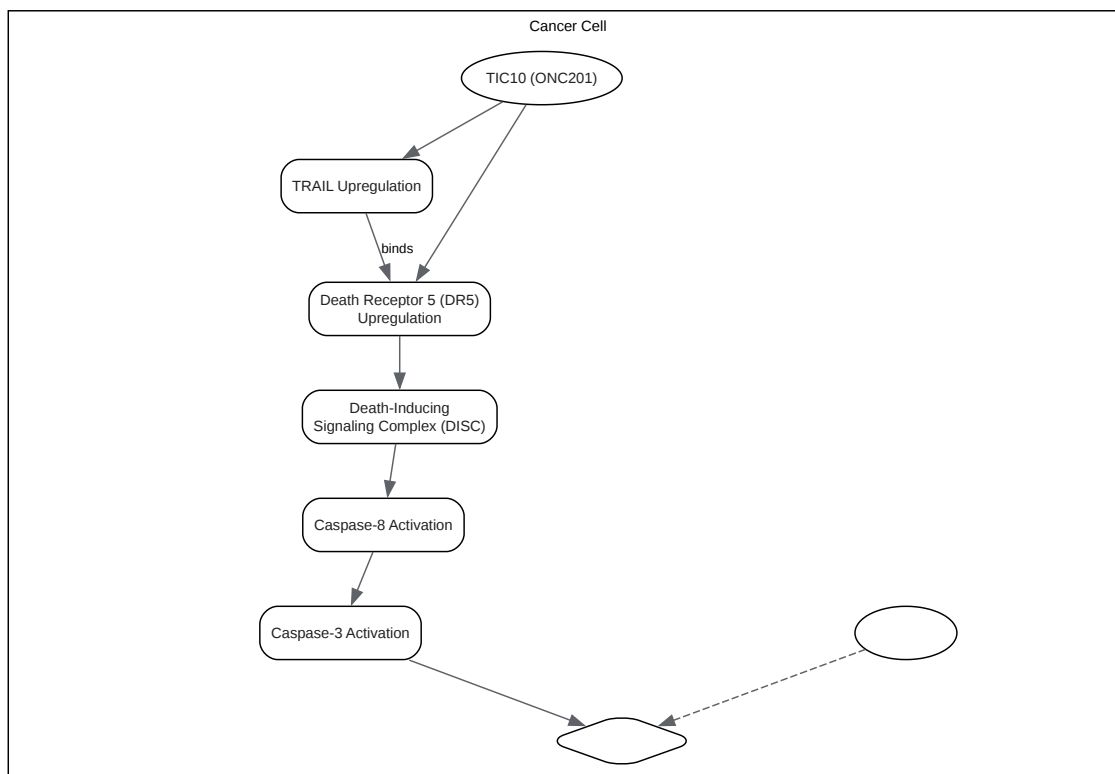
Note: Direct comparison of absolute survival days across different studies should be done with caution due to variations in cell lines, animal models, and radiation dosing regimens.

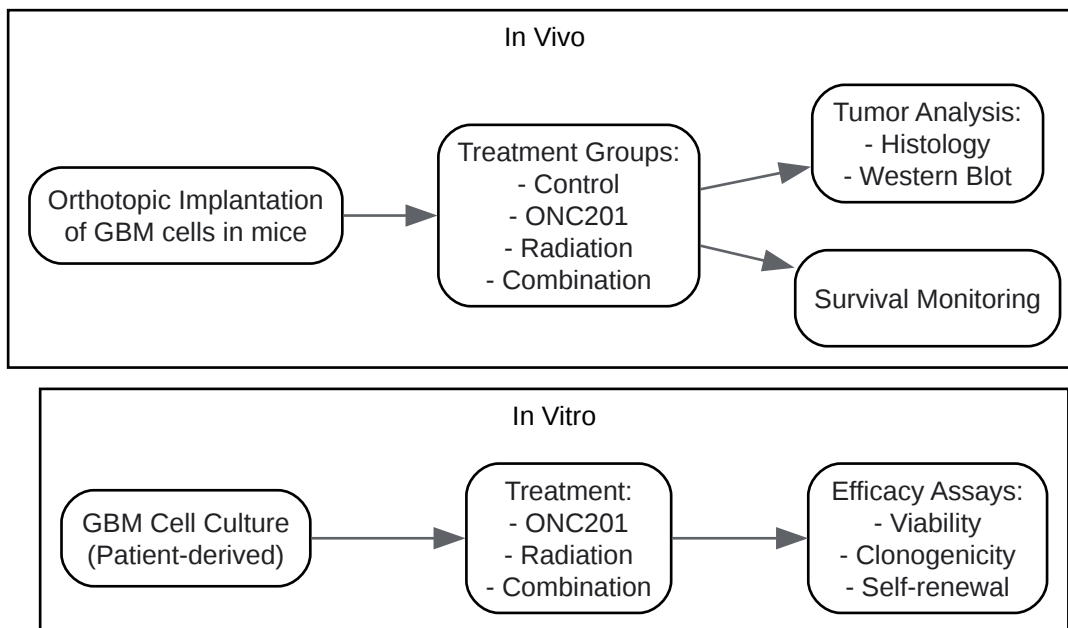
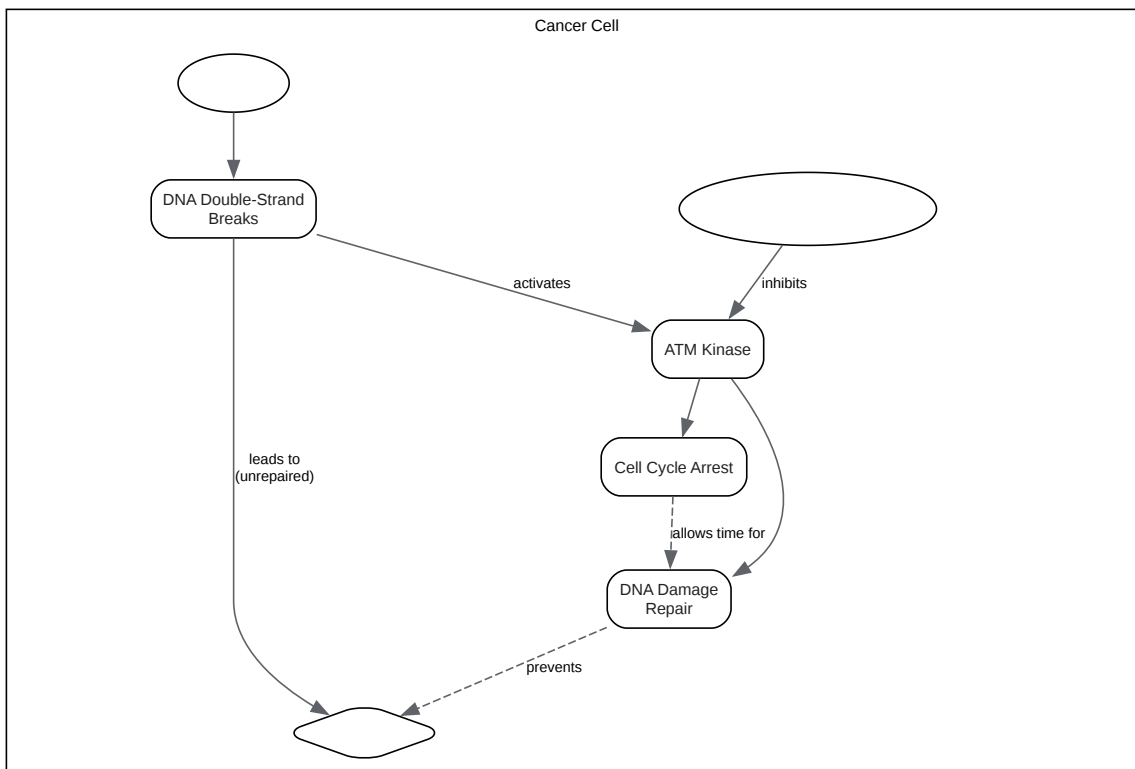
## Signaling Pathways and Mechanisms of Action

The synergistic effect of **TIC10** and other targeted agents with radiation stems from their ability to modulate critical cellular pathways involved in DNA damage repair and apoptosis.

### TIC10 and the TRAIL Pathway

**TIC10**'s primary mechanism of action involves the induction of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway.[4] By upregulating TRAIL and its death receptor DR5, **TIC10** primes cancer cells for apoptosis. Radiation therapy also induces DNA damage, which can further activate apoptotic signaling. The combination of **TIC10** and radiation, therefore, leads to a heightened apoptotic response in tumor cells.





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